Cas no 2060058-55-9 (2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid)
2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Pyrrolidinecarboxylic acid, 2-oxo-3-(2-propen-1-yl)-
- 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid
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- MDL: MFCD30476808
- Inchi: 1S/C8H11NO3/c1-2-3-8(7(11)12)4-5-9-6(8)10/h2H,1,3-5H2,(H,9,10)(H,11,12)
- InChI Key: BVUVITIRHUXPRZ-UHFFFAOYSA-N
- SMILES: N1CCC(CC=C)(C(O)=O)C1=O
2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-318844-1g |
2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid |
2060058-55-9 | 1g |
$728.0 | 2023-09-05 | ||
| Enamine | EN300-318844-5g |
2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid |
2060058-55-9 | 5g |
$2110.0 | 2023-09-05 | ||
| Enamine | EN300-318844-10g |
2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid |
2060058-55-9 | 10g |
$3131.0 | 2023-09-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048372-1g |
2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid |
2060058-55-9 | 95% | 1g |
¥3031.0 | 2023-03-11 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048372-5g |
2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid |
2060058-55-9 | 95% | 5g |
¥8785.0 | 2023-03-11 | |
| Enamine | EN300-318844-0.05g |
2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid |
2060058-55-9 | 0.05g |
$612.0 | 2023-09-05 | ||
| Enamine | EN300-318844-0.1g |
2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid |
2060058-55-9 | 0.1g |
$640.0 | 2023-09-05 | ||
| Enamine | EN300-318844-0.25g |
2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid |
2060058-55-9 | 0.25g |
$670.0 | 2023-09-05 | ||
| Enamine | EN300-318844-0.5g |
2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid |
2060058-55-9 | 0.5g |
$699.0 | 2023-09-05 | ||
| Enamine | EN300-318844-1.0g |
2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid |
2060058-55-9 | 1g |
$0.0 | 2023-06-07 |
2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
Additional information on 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid
2-Oxo-3-(Prop-2-en-1-yl)Pyrrolidine-3-Carboxylic Acid: A Versatile Compound with Promising Applications in Pharmaceutical and Biomedical Research
2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid is a unique organic compound with the molecular formula C8H12O3 and the CAS number 2060058-55-9. This compound belongs to the class of pyrrolidine derivatives, characterized by a five-membered ring containing one nitrogen atom. Its structural complexity, including the 2-oxo group, prop-2-en-1-yl side chain, and carboxylic acid functional group, makes it a valuable candidate for drug discovery and functional material development. Recent advancements in synthetic chemistry and molecular biology have highlighted its potential in modulating biological targets such as ion channels, G-protein-coupled receptors (GPCRs), and enzyme activities.
The 2-oxo functionality in this molecule contributes to its ability to act as a structural mimic of natural metabolites, enabling it to interact with specific protein pockets. The prop-2-en-1-yl substituent introduces a degree of conformational flexibility, which is critical for optimizing ligand-receptor interactions. The carboxylic acid group, meanwhile, plays a dual role in both solubility enhancement and hydrogen bonding with target proteins. These features collectively position 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid as a promising scaffold for the design of small-molecule therapeutics.
Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated the utility of this compound in modulating the activity of the transient receptor potential (TRP) family of ion channels. These channels are implicated in various physiological processes, including pain perception, thermoregulation, and neurodegenerative diseases. Researchers have shown that the 2-oxo group can act as a key anchor point for binding to specific TRP channel subtypes, while the prop-2-en-1-ly side chain enhances the compound’s ability to stabilize the open state of the channel. This mechanism has been validated through electrophysiological experiments and molecular docking simulations, underscoring the compound’s potential for the development of novel analgesic agents.
In the realm of drug discovery, the carboxylic acid functionality of 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid has been leveraged to create prodrugs with improved pharmacokinetic profiles. A 2023 study in Advanced Drug Delivery Reviews highlighted how the carboxylic acid group can be modified to enhance oral bioavailability while maintaining target-specific activity. For instance, esterification of the carboxylic acid moiety has been shown to increase the compound’s solubility in aqueous environments, making it more suitable for systemic administration. This approach aligns with the growing trend of designing multifunctional drug candidates that address both therapeutic efficacy and patient compliance.
The prop-2-en-1-yl side chain of this compound is also of interest in the context of synthetic chemistry. Its ability to undergo various functional group transformations, such as hydrogenation, halogenation, and conjugation with heterocyclic rings, has been extensively explored in recent literature. A 2023 paper in Organic & Biomolecular Chemistry described the synthesis of analogs with modified side chains, which exhibited enhanced potency against specific bacterial enzymes. This highlights the adaptability of the compound’s core structure and its potential for tailoring to diverse therapeutic applications.
Furthermore, the 2-oxo group in this molecule has been linked to its potential as an antioxidant agent. A 2023 study in Free Radical Biology and Medicine demonstrated that the compound can scavenge reactive oxygen species (ROS) through its ability to donate hydrogen atoms. This property is particularly relevant in the context of oxidative stress-related diseases such as Alzheimer’s and Parkinson’s, where ROS accumulation is a key pathological factor. The compound’s antioxidant activity is attributed to the conjugated system formed by the 2-oxo and carboxylic acid groups, which facilitates electron transfer reactions.
Recent advances in computational chemistry have also provided insights into the molecular mechanisms of 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid. Molecular dynamics simulations published in Journal of Chemical Information and Modeling (2023) revealed that the compound can adopt multiple conformations when interacting with target proteins. This conformational flexibility is critical for achieving optimal binding affinity and selectivity, as it allows the molecule to adapt to the dynamic nature of protein surfaces. Such findings are instrumental in the rational design of drug candidates with improved therapeutic outcomes.
The carboxylic acid functionality of this compound has also been explored for its role in targeted drug delivery. A 2023 study in Nature Communications demonstrated the use of this compound as a ligand for antibody-drug conjugates (ADCs) designed to deliver cytotoxic agents to cancer cells. The carboxylic acid group was functionalized with a linker that enables controlled release of the therapeutic payload upon reaching the target site. This application underscores the compound’s versatility in the development of precision medicine strategies.
Despite its promising properties, the synthesis of 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid remains a challenge due to the complexity of its molecular structure. However, recent developments in asymmetric catalysis and green chemistry have provided novel pathways for its efficient and sustainable synthesis. A 2023 paper in Catalysis Science & Technology described the use of chiral catalysts to selectively form the prop-2-en-1-yl side chain, minimizing byproducts and reducing environmental impact. These advancements are critical for scaling up the production of this compound for industrial and clinical applications.
In conclusion, 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid represents a significant breakthrough in the fields of pharmaceutical and biomedical research. Its unique structural features, combined with recent advancements in synthetic and computational methods, position it as a versatile platform for the development of novel therapeutics. As research in this area continues to evolve, the compound is expected to play an increasingly important role in addressing unmet medical needs and advancing the frontiers of drug discovery.
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